1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine class, characterized by a sulfur- and nitrogen-containing bicyclic core. Its structure features a 3-chlorophenylmethyl group at position 1, a methyl group at position 7, and a pyrrolidine-1-carbonyl moiety at position 3. The benzothiadiazine scaffold is known for its electron-deficient aromatic system, which often confers bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation . Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in antimicrobial or antitumor therapies .
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-7-8-18-17(11-14)24(13-15-5-4-6-16(21)12-15)22-19(28(18,26)27)20(25)23-9-2-3-10-23/h4-8,11-12H,2-3,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOFYDKXCTLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)Cl)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the reaction of a suitable amine with a chlorosulfonyl isocyanate, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and an appropriate catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the pyrrolidine reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound belonging to the benzothiadiazine class of derivatives. It has a unique structure featuring a chlorophenyl group, a pyrrolidine ring, and a benzothiadiazine core. This compound is of interest in scientific research for its potential biological and chemical properties.
Overview
- IUPAC Name : 1-[(3-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
- Molecular Formula : C20H20ClN3O3S
- Molecular Weight : 417.9 g/mol
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Undergoing nucleophilic substitution reactions, particularly at the chlorophenyl group.
The products of these reactions depend on the specific conditions and reagents used. Oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Potential Applications
While specific applications and case studies for this compound are not detailed in the provided search results, the structural features and class of compounds it belongs to suggest several potential areas of interest:
- Medicinal Chemistry : As a benzothiadiazine derivative, it may have therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Drug Discovery : Its structural complexity makes it a subject of interest for research settings focused on drug discovery and development.
- In-Vitro Studies : It is designed for in-vitro studies, involving experiments performed in controlled laboratory settings using cells or tissues.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Examples : Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro (PPDH) and its 3-(2-methylpropyl) derivative (PPDHMP) .
- Structural Differences : These compounds replace the benzothiadiazine core with a pyrrolopyrazine-dione system. The absence of sulfur and the presence of a fused pyrrole-piperazine ring alter electronic properties and solubility.
- Functional Insights: PPDH and PPDHMP exhibit broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa and Escherichia coli . The target compound’s chlorine substituent may enhance antimicrobial potency compared to the methylpropyl group in PPDHMP.
Imidazolidin-2,4-dione Derivatives
Examples : 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) .
- Structural Differences : The imidazolidin-2,4-dione core lacks aromaticity, reducing planarity compared to benzothiadiazine. Substitutions at positions 3 and 5 are simpler (e.g., phenyl and isopropylphenyl groups).
- The target compound’s larger aromatic system and pyrrolidine carbonyl group may confer distinct pharmacokinetic profiles, such as prolonged half-life or improved CNS penetration.
Pyrazole and Thienopyridine Derivatives
Examples : Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives (e.g., compounds 6a–c ) .
- Structural Differences : Pyrazole-based systems are smaller and more rigid, with thioxo groups enhancing electrophilicity.
- Functional Insights : These compounds show antimicrobial activity, particularly against Gram-positive bacteria . The target compound’s benzothiadiazine core may offer broader-spectrum activity due to increased π-π stacking interactions with bacterial targets.
Data Tables
Table 1: Structural and Functional Comparison of Heterocyclic Compounds
Table 2: Physicochemical Properties*
| Compound Class | Molecular Weight Range | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Benzothiadiazine (Target) | ~450–500 g/mol | 3.5–4.2 | Chlorophenyl, pyrrolidine carbonyl |
| Pyrrolo[1,2-a]pyrazine-1,4-dione | 180–250 g/mol | 1.8–2.5 | Hexahydro, alkyl/phenyl |
| Imidazolidin-2,4-dione | 250–350 g/mol | 2.0–3.0 | Phenyl, isopropylphenyl |
*Data inferred from structural analogs in .
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a chlorophenyl group and a pyrrolidine moiety. The compound's IUPAC name is N-[(3-chlorophenyl)methyl]-2-[3-oxo-2-(pyrrolidine-1-carbonyl)-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetamide . Its structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-[3-oxo... |
| CAS Number | 1251616-57-5 |
The benzothiadiazine derivatives have been investigated for their role as positive allosteric modulators of the AMPA receptor, which is crucial for synaptic transmission in the central nervous system. A study highlighted that certain derivatives exhibited potent activity with an effective concentration () in the range of 2.7 to 4.3 µM, indicating their potential in enhancing neurotransmission .
Anticancer Activity
Preliminary investigations suggest that this compound exhibits antiproliferative effects against various cancer cell lines , particularly breast cancer. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells . A comparative analysis of similar compounds revealed that structural modifications significantly affect their biological potency.
Structure-Activity Relationship (SAR)
Research has demonstrated a clear structure-activity relationship among benzothiadiazine derivatives. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methyl substitution at position 3 | Potent AMPA receptor potentiator |
| Compound B | Cyclopropyl group at position 4 | Reduced potency compared to others |
| Compound C | Additional methyl groups | Increased potency |
This table illustrates how specific substitutions influence the biological activity of these compounds .
Pharmacological Evaluation
In pharmacological studies, compounds related to this benzothiadiazine derivative were evaluated for their effects on mitochondrial respiratory complex II (CII). These studies indicated that certain derivatives could inhibit CII activity and exhibit cytotoxic effects on cancer cells . This highlights the potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(3-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione, and how can regioselectivity challenges be addressed?
- Methodology : Use multi-step synthesis involving cyclocondensation of thiadiazine precursors with chlorophenylmethyl and pyrrolidine-carbonyl moieties. To address regioselectivity, employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability, as demonstrated in ICReDD’s approach to reaction design . Monitor reaction progress via HPLC and LC-MS to validate intermediate formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts for the chlorophenyl (δ 7.2–7.5 ppm), pyrrolidine (δ 1.8–3.5 ppm), and thiadiazine-dione (δ 4.0–4.5 ppm) groups.
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
- Cross-reference with analogs like 1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide .
Q. What stability studies are critical for handling this compound under laboratory conditions?
- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability. Use HPLC to quantify degradation products. Store in amber vials under nitrogen at -20°C, adhering to safety protocols in CHEM/IBiS 416 guidelines .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound’s synthesis?
- Methodology : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 5% | 15% |
| Solvent | DMF | THF |
| Analyze via ANOVA to identify significant factors. Reduce trial numbers by 50–70% compared to one-factor-at-a-time approaches . |
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Meta-analysis : Compare IC₅₀ values from enzyme-based vs. cell-based assays.
- Molecular Dynamics (MD) : Simulate compound-protein interactions to identify binding mode variations (e.g., pyrrolidine-carbonyl flexibility).
- Experimental Validation : Repeat assays under standardized conditions (pH, temperature, cell line) as per CLP electives’ reproducibility frameworks .
Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?
- Methodology :
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Reaction Network Analysis : Use algorithms (e.g., GRRM) to explore possible intermediates, as in ICReDD’s path-search methods .
- Machine Learning : Train models on benzothiadiazine analogs to predict regioselectivity in cross-coupling reactions.
Q. What are best practices for safe handling and waste disposal of this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow).
- Waste Neutralization : Hydrolyze in basic conditions (pH >10, 24 hrs) to degrade thiadiazine-dione moieties.
- Documentation : Follow protocols in "Chemical Hygiene Plan" for courses numbered above 698 .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
